1,7-Dibromohept-2-yne
Description
Contextualizing α,ω-Dibromoalkynes as Strategic Synthons
In the field of organic synthesis, a synthon is a conceptual unit within a molecule that represents a potential synthetic starting material in the process of retrosynthetic analysis. researchgate.net α,ω-Dibromoalkynes, such as 1,7-Dibromohept-2-yne, are powerful synthons because their two bromine atoms can act as electrophilic centers, enabling the formation of multiple carbon-carbon or carbon-heteroatom bonds. This bifunctionality allows them to serve as linchpin reagents for constructing cyclic compounds or for extending carbon chains in two directions.
The strategic application of related dibromo-compounds underscores their value. For instance, research on the construction of complex chiral molecules has utilized 1,7-dibromohepta-1,6-diyne (B11863866) in cobalt-catalyzed asymmetric annulation reactions, demonstrating that the bromo-functionalized backbone is crucial for achieving selective bond formations. chemrxiv.orgresearchgate.net In these syntheses, the dibromo-scaffold acts as a versatile building block for creating intricate molecular frameworks with high enantioselectivity. chemrxiv.org Similarly, related structures like 1,6-bis(7,7-dibromohept-6-en-1-yl)pyrene can be transformed into diynes through reactions that eliminate the bromine atoms, showcasing the utility of the dibromo-functionality as a precursor to alkynes for applications such as ring-closing metathesis. acs.org The ability to use these terminal halogen groups for sequential or simultaneous reactions makes α,ω-dihaloalkynes strategic components in convergent synthetic strategies, which aim to assemble complex molecules from several simpler fragments. soton.ac.uk
Significance of Multifunctionalized Alkyne Frameworks in Chemical Research
Multifunctionalized alkyne frameworks are central to modern chemical research due to their capacity to undergo a diverse array of chemical transformations. The alkyne unit itself is a versatile building block, participating in reactions like cycloadditions, transition-metal-catalyzed couplings, and hydrations. chemrxiv.org When combined with other functional groups, such as the two bromine atoms in this compound, the synthetic potential expands significantly. This multifunctionality allows chemists to design complex reaction cascades where different parts of the molecule react in a controlled sequence.
The development of transition metal-catalyzed reactions has particularly broadened the utility of such frameworks, enabling the efficient construction of diverse cyclic structures. organic-chemistry.org For example, the bromine atoms in this compound can be targeted for substitution reactions or used in cross-coupling reactions, while the internal alkyne can undergo separate transformations. This orthogonality allows for the stepwise construction of highly elaborate molecules. Research has shown that such multifunctional building blocks are instrumental in synthesizing complex natural product-like structures, including bicyclic systems and macrocycles, through intramolecular cyclizations. researchgate.net The ability to form multiple new bonds in a single synthetic operation or a short sequence makes these frameworks highly valuable for improving the efficiency and atom economy of synthetic routes. chemrxiv.org
Data Tables
Table 1: Physicochemical Properties of this compound This table summarizes the known properties of the title compound.
| Property | Value |
| Molecular Formula | C₇H₁₀Br₂ |
| Molecular Weight | 257.96 g/mol |
| IUPAC Name | This compound |
| CAS Number | 143545-72-8 |
| PubChem CID | 11086291 nih.gov |
Table 2: Representative Reaction of a Related Dibromoalkyne Synthon This table details the conditions and results for a cobalt-catalyzed asymmetric C-H bond annulation using a related dibromo-compound, illustrating the synthetic utility of this class of molecules. chemrxiv.org
| Entry | Reactants | Catalyst System | Solvent / Temp | Product Yield | Enantiomeric Excess (ee) |
| 1 | P,P-diphenyl-N-(quinolin-8-yl)phosphinic amide + 1,7-dibromohepta-1,6-diyne | Co(OAc)₂·4H₂O (10 mol%), Salox Ligand (15 mol%), NaOCOtBu | tBuOH / 60 °C | High | 97% |
Structure
3D Structure
Properties
Molecular Formula |
C7H10Br2 |
|---|---|
Molecular Weight |
253.96 g/mol |
IUPAC Name |
1,7-dibromohept-2-yne |
InChI |
InChI=1S/C7H10Br2/c8-6-4-2-1-3-5-7-9/h1-2,4,6-7H2 |
InChI Key |
OHUXCMNUQIFJJL-UHFFFAOYSA-N |
Canonical SMILES |
C(CCBr)CC#CCBr |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 1,7 Dibromohept 2 Yne and Its Analogs
Cross-Coupling Reaction Pathways
Cross-coupling reactions are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds. 1,7-Dibromohept-2-yne, with its two reactive bromine centers and an internal alkyne, presents a versatile substrate for a range of these transformations.
Sonogashira Cross-Coupling with Organohalides and Terminal Alkynes
The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org This reaction is widely used in the synthesis of natural products, pharmaceuticals, and organic materials. wikipedia.orgnih.gov The reaction proceeds under mild conditions, often at room temperature, and tolerates a variety of functional groups. wikipedia.org
The general mechanism involves the oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper(I) co-catalyst), and finally, reductive elimination to yield the coupled product and regenerate the palladium catalyst. wikipedia.org While traditionally requiring a copper co-catalyst, copper-free Sonogashira couplings have been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.org
In the context of dihaloalkynes like this compound, sequential Sonogashira couplings can be employed to introduce different substituents. For instance, a one-pot, three-component reaction involving a dihaloalkene, a terminal alkyne, and another organohalide can proceed via a sequence of Sonogashira and other coupling reactions to build complex molecular frameworks.
Research has shown that the choice of catalyst, ligands, and reaction conditions can influence the efficiency and selectivity of the Sonogashira coupling. For example, highly efficient and recyclable nanosized MCM-41 anchored palladium bipyridyl complexes have been used for the Sonogashira coupling of aryl halides with terminal alkynes. nih.gov Furthermore, the use of ascorbic acid as a reductant can enable air-tolerant Sonogashira couplings by protecting the Pd(0) catalyst from oxidation. organic-chemistry.org
Suzuki, Negishi, Heck, and Stille Reactions Involving Organohalide Components
Beyond the Sonogashira reaction, this compound and its analogs can participate in other key palladium-catalyzed cross-coupling reactions.
Suzuki Reaction: This reaction couples an organoboron compound with an organohalide. It is renowned for its mild reaction conditions, low toxicity of boron reagents, and broad functional group tolerance. libretexts.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation (with a boronate species), and reductive elimination. libretexts.org For a substrate like this compound, a stepwise Suzuki coupling could be envisioned to introduce two different aryl or vinyl groups.
Negishi Reaction: This reaction utilizes an organozinc reagent as the coupling partner for an organohalide. organic-chemistry.org It is known for its high reactivity and stereospecificity. The synthesis of complex molecules, such as pyrenophanes, has been achieved using Negishi cross-coupling as a key step. acs.org
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. libretexts.org The reaction typically proceeds via oxidative addition of the halide to the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org A twofold Heck reaction on a dihaloalkene, for example, can lead to the formation of hexatrienes which can then undergo further cyclization. researchgate.net
Stille Reaction: This reaction employs an organotin compound to couple with an organohalide. wikipedia.org While effective, the toxicity of organotin reagents is a significant drawback. The mechanism involves the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org
The following table summarizes the key features of these cross-coupling reactions:
| Reaction | Organometallic Reagent | Key Advantages |
| Suzuki | Organoboron | Mild conditions, low toxicity, commercially available reagents |
| Negishi | Organozinc | High reactivity, good for complex syntheses |
| Heck | Alkene | Forms C-C bonds with alkenes |
| Stille | Organotin | Effective but reagents are toxic |
Hiyama Cross-Coupling with Organosilicons
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organohalide. wikipedia.org A key feature of this reaction is the requirement of an activating agent, typically a fluoride (B91410) source like TBAF, to form a pentavalent siliconate species which then undergoes transmetalation. organic-chemistry.org
This method offers an alternative to other cross-coupling reactions and is noted for the low toxicity and stability of organosilicon reagents. organic-chemistry.orgnih.gov The reaction has been successfully applied to the synthesis of biaryls and other complex molecules. nih.gov However, the need for a fluoride activator can be a limitation as it may affect sensitive functional groups. wikipedia.org To address this, fluoride-free Hiyama coupling protocols have been developed. organic-chemistry.org
Gold-Catalyzed C–S Cross-Coupling Reactions
While palladium is the dominant catalyst in cross-coupling chemistry, gold catalysis has emerged as a powerful tool for specific transformations. While direct evidence for gold-catalyzed C-S cross-coupling with this compound is not prevalent in the searched literature, gold catalysis is known to facilitate various C-S bond-forming reactions. These reactions often proceed through different mechanistic pathways than palladium-catalyzed couplings, involving concepts like π-acid activation of alkynes.
Metal-Catalyzed Carboxylative Coupling with Carbon Dioxide
The incorporation of carbon dioxide (CO2) into organic molecules is a highly desirable transformation from a green chemistry perspective. Metal-catalyzed carboxylative coupling reactions allow for the formation of carboxylic acids from various organic substrates and CO2. nih.gov While specific examples involving this compound were not found, the general principle involves the reaction of an organometallic intermediate (generated from the organohalide) with CO2. Both copper and nickel catalysts have been shown to be effective for such transformations.
Cyclization and Annulation Reactions
The presence of two reactive centers and an alkyne moiety in this compound and its analogs makes them excellent precursors for the synthesis of cyclic and polycyclic structures through cyclization and annulation reactions.
One notable example is the cobalt-catalyzed asymmetric C-H bond annulation of a phosphanamide with bromoalkynes. In a study, selective annulation was achieved with 1,7-dibromohepta-1,6-diyne (B11863866), demonstrating the potential for creating complex, chiral phosphorus-containing heterocycles. researchgate.netchemrxiv.org This reaction proceeds through a sequence of C-H bond activation, regioselective migratory insertion, and reductive elimination. chemrxiv.org
Furthermore, intramolecular cyclization reactions are a powerful strategy for ring formation. For instance, the intramolecular aminopalladation of an internal alkyne intermediate, formed from a Sonogashira reaction, can lead to the synthesis of indole (B1671886) derivatives. nih.gov Similarly, Prins-type cyclizations, involving the reaction of an alkene or alkyne with a carbonyl compound, can be used to construct pyran rings. ntu.edu.sg The reactivity of the dibromoalkene moiety, which can be generated from this compound, can also be harnessed in cyclization reactions, such as in the synthesis of the CD rings of merrilactone A. researchgate.net
Cobalt(III)-Catalyzed C–H and N–H Bond Annulation with Bromoalkynes
Cobalt-catalyzed C-H bond annulation reactions provide a versatile method for constructing complex molecules in an atom- and step-economical manner. chemrxiv.orgchemrxiv.org The use of bromoalkynes as coupling partners in these reactions has been a subject of significant interest, particularly in the context of controlling regioselectivity. chemrxiv.orgchemrxiv.orgresearchgate.net High-valent cobalt catalysis, in particular, has demonstrated unique reactivity compared to other 3d metals. chemrxiv.org
Recent studies have shown that commercially available Co(II) salts, in combination with chiral-salox ligands, can effectively catalyze the enantioselective C-H bond annulation of phosphinamides with bromoalkynes. chemrxiv.orgchemrxiv.orgresearchgate.net This approach allows for a reversal of the typical regioselectivity observed in such reactions. chemrxiv.orgchemrxiv.orgresearchgate.net The process involves a sequence of C-H bond activation, regioselective migratory insertion, reductive elimination, and ligand exchange. chemrxiv.orgresearchgate.net
A key step in the cobalt-catalyzed annulation is the migratory insertion of the bromoalkyne into the cobalt-carbon bond of a cobaltacycle intermediate. chemrxiv.orgresearchgate.net In conventional cobalt-catalyzed C-H annulation reactions with alkynes, the larger substituent on the alkyne typically prefers to be positioned away from the directing group on the substrate. researchgate.net However, the use of bromoalkynes can reverse this regioselectivity. chemrxiv.orgresearchgate.net It is hypothesized that altering the polar groups attached to the alkyne can influence the regiochemistry of the migratory insertion, leading to an "inverse-regioselective" annulation product. researchgate.net
Density functional theory (DFT) studies have been employed to understand the origins of this regioselectivity. rsc.org The insertion of the alkyne into the Co-C bond is identified as the regioselectivity-determining step. rsc.org Two primary pathways are considered: chemrxiv.orgacs.org-insertion and chemrxiv.orgacs.org-insertion. rsc.org The relative energy barriers of the transition states for these pathways determine the final regiochemical outcome. rsc.org In the case of bromoalkynes, the electronic and steric properties of the bromine atom play a crucial role in favoring one insertion pathway over the other, leading to the observed reversal of regioselectivity. chemrxiv.orgresearchgate.net
Following migratory insertion, the resulting seven-membered metallacycle undergoes reductive elimination to form the annulated product and a Co(I) species. chemrxiv.orgmpg.de This step is often crucial for catalyst turnover. In some cases, the initially formed bromo-intermediate can undergo further transformations. chemrxiv.org For instance, the bromo group can undergo oxidative addition with the Co(I) species, followed by ligand exchange with a carboxylate, and a final reductive elimination to yield the desired oxygenated product. chemrxiv.org
The nature of the supporting ligands and additives, such as carboxylates, can significantly influence the efficiency of the reductive elimination and subsequent ligand exchange steps. chemrxiv.orgresearchgate.net These processes are integral to regenerating the active catalytic species and completing the catalytic cycle. chemrxiv.orgrsc.org
Mechanistic investigations, including the isolation of reactive intermediates and control experiments, support a complex catalytic cycle involving multiple oxidation states of cobalt. chemrxiv.orgresearchgate.net A plausible pathway begins with a Co(II) precatalyst which is oxidized in situ to an active Co(III) species. snnu.edu.cnresearchgate.net This Co(III) complex then participates in the C-H activation and annulation steps.
For subsequent transformations, such as in-situ oxygenation, a Co(I)-Co(III)-Co(I) pathway has been proposed. chemrxiv.org In this sub-cycle, the Co(I) species generated from the primary annulation can undergo oxidative addition with the bromo-functionalized product, leading to a Co(III) intermediate that, after ligand exchange and reductive elimination, delivers the final oxygenated product and regenerates the Co(I) species. chemrxiv.org The presence of an oxidant, such as Mn(OAc)₂, is often necessary to facilitate the regeneration of the active Co(III) catalyst from lower oxidation states. chemrxiv.orgsnnu.edu.cn
| Catalyst System | Substrate | Coupling Partner | Key Mechanistic Steps | Catalytic Cycle | Ref. |
| Co(II)/chiral-salox | Phosphinamide | Bromoalkyne | C-H activation, Regio-reversed migratory insertion, Reductive elimination, Ligand exchange | Co(II)-Co(III)-Co(I) and Co(I)-Co(III)-Co(I) | chemrxiv.orgchemrxiv.orgresearchgate.net |
| Cp*Co(III) | N-aryl γ-lactam | Bromoalkyne | Regioselective C-H activation, Migratory insertion, β-bromide elimination | Co(III) | acs.org |
| CoBr₂/phosphine | Arene/Imine | Alkyne | Oxidative addition of C-H, Alkyne insertion, Reductive elimination | Low-valent Cobalt | beilstein-journals.org |
Ring-Closing Alkyne Metathesis (RCAM) in Macrocyclization
Ring-closing alkyne metathesis (RCAM) has emerged as a powerful strategy for the synthesis of macrocyclic compounds, including those containing an alkyne functionality. acs.orgnih.gov This method offers an alternative to other macrocyclization techniques like ring-closing olefin metathesis (RCM), particularly when RCM proves to be challenging. nih.govmdpi.com The success of RCAM is highly dependent on the catalyst used, with molybdenum alkylidyne complexes being particularly effective due to their high functional group tolerance. acs.orgnih.gov
In the context of preparing macrocycles from precursors analogous to this compound, a di-alkyne substrate would be required. The RCAM reaction would then proceed to form a cycloalkyne. acs.orgnih.gov This resulting macrocyclic alkyne can be a versatile intermediate, which can be further transformed, for instance, by stereoselective semi-reduction to yield either a Z- or E-alkene. acs.orgnih.gov This two-step sequence of RCAM followed by reduction provides a strategic advantage in controlling the geometry of the double bond within the macrocycle. acs.org
The application of RCAM has been crucial in the total synthesis of complex natural products. nih.govmdpi.comscribd.com For example, in the synthesis of rhizoxin (B1680598) F, where RCM failed, RCAM at the C(9)/C(10) position of a suitable diyne precursor successfully yielded the desired macrocycle. nih.govmdpi.com The resulting triple bond was then selectively reduced. nih.govmdpi.com
| Catalyst Type | Substrate Type | Product Type | Key Features | Ref. |
| Molybdenum Alkylidyne | Acyclic Diyne | Macrocyclic Alkyne | High functional group tolerance, applicable to complex molecules. | acs.orgnih.gov |
| Tungsten Alkylidyne | Acyclic Diyne | Macrocyclic Alkyne | Historically significant, well-defined catalysts. | nih.gov |
Prins Cyclization Strategies for Oxygenated Heterocycles
The Prins reaction and its variants are powerful tools for the construction of oxygenated heterocyclic compounds, such as tetrahydropyrans. researchgate.netacs.orgbeilstein-journals.org While traditionally employing alkenes as the π-nucleophile, the use of alkynes in Prins-type cyclizations has been explored, offering a route to different types of heterocyclic structures. researchgate.netacs.org
A typical Prins cyclization involves the reaction of a homoallylic alcohol with an aldehyde, promoted by a Lewis or Brønsted acid, to form a tetrahydropyran (B127337) ring. beilstein-journals.org When an alkyne is used instead of an alkene, the reaction can proceed through an alkynyl Prins cyclization. beilstein-journals.org For instance, the reaction of a homopropargyl alcohol with an aldehyde can lead to the formation of a dihydropyran. beilstein-journals.org
Cascade reactions initiated by a Prins cyclization can lead to the formation of complex polycyclic systems. researchgate.netrsc.org An alkynyl Prins coupling can be the first step in a sequence that forges multiple new bonds and rings in a single operation. rsc.org For example, the condensation of an alkynyl alcohol with an aldehyde can generate an oxocarbenium ion which then undergoes a cascade carbocyclization to produce linear-fused polycyclic adducts. rsc.org These strategies highlight the versatility of using alkyne functionalities, such as the one present in this compound, as precursors for constructing diverse oxygen-containing heterocycles. acs.orgthieme-connect.com
| Reaction Type | Substrates | Catalyst/Promoter | Product | Ref. |
| Alkynyl Prins Cyclization | Homopropargyl alcohol, Aldehyde | Lewis Acid (e.g., FeCl₃) | 2,6-Dihydropyran | beilstein-journals.org |
| Alkynyl Prins Coupling/Carbocyclization Cascade | Alkynyl alcohol, Aldehyde | Acid (substoichiometric) | Linear-fused polycyclic systems | rsc.org |
| Tandem Prins Cyclization | Functionalized starting material with secondary functionality | Lewis or Brønsted Acid | Fused/bridged/spiro tetrahydropyran scaffolds | researchgate.net |
Organometallic Chemistry and Transformations
Haloalkynes, such as this compound, are versatile building blocks in organometallic chemistry and synthetic transformations. mdpi.comnih.govacs.org They can be considered as dually functionalized molecules, where both the alkyne and the halogen atom can participate in a variety of reactions. nih.govacs.org The reactivity of haloalkanes involves their polarity, making the carbon attached to the halogen electrophilic and susceptible to nucleophilic attack. wikipedia.orgncert.nic.in
Terminal alkynes, a related class of compounds, exhibit characteristic acidity of the alkynyl proton, allowing for the formation of metal acetylides which are potent nucleophiles in C-C bond-forming reactions. fiveable.memsu.edu While this compound is an internal alkyne, the principles of alkyne reactivity with organometallic reagents are relevant.
The presence of the bromine atoms in this compound opens up possibilities for transformations typical of haloalkanes, such as the formation of Grignard or organolithium reagents, although this can be complicated by the presence of the alkyne. wikipedia.org More commonly, the C-Br bond can undergo oxidative addition to low-valent transition metal complexes, a key step in many cross-coupling reactions. wikipedia.org
The alkyne moiety itself can coordinate to transition metals as a π-ligand, leading to a variety of transformations. mdpi.comnih.gov These include hydrofunctionalization reactions, cycloadditions, and coupling reactions. mdpi.comnih.govmsu.edu The interplay between the reactivity of the C-Br bonds and the alkyne functionality makes molecules like this compound valuable substrates for the synthesis of complex organic structures. nih.govacs.org For example, the bromine can be retained during a transformation at the alkyne, allowing for subsequent functionalization. nih.govacs.org
| Compound Class | Key Reactive Feature | Common Transformations | Role in Synthesis | Ref. |
| Haloalkynes | Dual functionality (alkyne and halogen) | Cross-coupling, Nucleophilic addition, Cycloaddition | Versatile building blocks for complex molecules | mdpi.comnih.govacs.org |
| Terminal Alkynes | Acidic C-H bond | Formation of metal acetylides, Alkylation, Hydration, Oxidative cleavage | Introduction of alkynyl groups, formation of ketones and carboxylic acids | fiveable.me |
| Haloalkanes | Polar C-X bond | Nucleophilic substitution, Formation of organometallic reagents, Reductive coupling | Precursors for a wide range of functional groups and carbon skeletons | wikipedia.orgncert.nic.in |
Formation of Titanacyclobutene Complexes from α,ω-Dibromoalkynes
The synthesis of titanacyclobutene complexes from α,ω-dibromoalkynes is a key transformation that sets the stage for subsequent functionalization. A series of titanacyclobutene complexes have been successfully prepared through a method involving the samarium diiodide-mediated central carbon alkylation of η³-propargyltitanium complexes. collectionscanada.gc.ca This synthetic approach has proven effective for creating these cyclic titanium compounds in high yields. collectionscanada.gc.ca
The general strategy involves the reaction of an α,ω-dibromoalkyne with a titanium source, facilitated by a reducing agent like samarium diiodide. Research has particularly focused on substrates derived from malonate, which introduce a quaternary carbon, providing necessary steric constraints within the organic framework. collectionscanada.gc.ca The resulting titanacyclobutene complexes are well-characterized using techniques such as NMR spectroscopy and, in some cases, single-crystal X-ray analysis to confirm their structure. collectionscanada.gc.ca The olefinic carbon signals in the ¹³C NMR spectra of these complexes are notably downfield, a characteristic feature of titanacyclobutene systems. collectionscanada.gc.ca
Table 1: Generalized Formation of Titanacyclobutene from α,ω-Dibromoalkynes
| Reactants | Reagents | Product |
| α,ω-Dibromoalkyne, Titanocene Precursor | Samarium Diiodide (SmI₂) | Titanacyclobutene Complex |
Migratory Insertion Reactions in Titanacyclobutene Systems
Migratory insertion is a fundamental reaction in organometallic chemistry where two adjacent ligands on a metal center combine to form a new ligand. wikipedia.org This process is crucial for enhancing the synthetic utility of titanacyclobutene complexes by allowing for the incorporation of new functional groups. collectionscanada.gc.ca In these systems, migratory insertion can occur at two distinct sites: the sp²-hybridized (vinyl) or the sp³-hybridized (alkyl) metal-carbon bond. collectionscanada.gc.ca
The insertion of isonitriles into titanacyclobutene complexes has been investigated in detail. collectionscanada.gc.ca The reaction proceeds in a stepwise manner, with the selectivity depending on the stoichiometry of the isonitrile used.
First Insertion: Treatment with one equivalent of an isonitrile results in a migratory insertion preferentially at the alkyl (sp³-hybridized) carbon-titanium bond. This step forms an iminoacyl titanacyclopentene complex. collectionscanada.gc.ca
Second Insertion: The addition of a second equivalent of isonitrile leads to a subsequent insertion, this time at the vinyl (sp²-hybridized) carbon-titanium bond. This is followed by a reductive cyclization to yield titanium-diamidate complexes. collectionscanada.gc.ca
These insertion reactions provide a direct pathway to more complex, functionalized organic molecules. For instance, the iminoacyl titanacyclopentene complexes can be demetallated to produce homoallylic amides. collectionscanada.gc.ca
Table 2: Migratory Insertion of Isonitriles in Titanacyclobutene Systems
| Starting Complex | Reagent (1 eq.) | Intermediate Product | Reagent (1 eq.) | Final Product |
| Titanacyclobutene | R-NC | Iminoacyl Titanacyclopentene | R-NC | Titanium-Diamidate Complex |
Transmetallation Reactions
Transmetallation is an organometallic reaction that involves the transfer of ligands from one metal center to another. wikipedia.org This process is a powerful tool for extending the synthetic utility of organotitanium intermediates by swapping the titanium moiety for another metal, thereby accessing different reactivity patterns. wikipedia.org
In the context of titanacyclobutene complexes derived from dibromoalkynes, transmetallation has been successfully employed to synthesize novel organoboron compounds. The reaction of these titanacyclobutenes with dihaloorganoboranes results in the formation of boracyclobutenes in moderate to excellent yields. collectionscanada.gc.ca This represents a novel and efficient route to these boron-containing four-membered rings. collectionscanada.gc.ca
The efficiency of the transmetallation can be influenced by the substituents on the titanacycle. For example, the reaction is particularly efficient with 2-phenyltitanacyclobutenes. collectionscanada.gc.ca Characterization of the resulting boracyclobutenes by ¹³C NMR spectroscopy suggests a unique 1,3-bonding interaction between the boron atom and the β-carbon of the ring system. collectionscanada.gc.ca These boracyclobutenes can be further transformed; for example, oxidation yields β-hydroxy ketones. collectionscanada.gc.ca
Table 3: Transmetallation of Titanacyclobutene with a Dihaloorganoborane
| Reactants | Product |
| Titanacyclobutene Complex, Dihaloorganoborane (e.g., PhBCl₂) | Boracyclobutene |
Applications of 1,7 Dibromohept 2 Yne in Advanced Synthetic Design
Construction of Complex Organic Architectures
The strategic placement of reactive sites within 1,7-dibromohept-2-yne facilitates its use in the assembly of elaborate organic structures. The internal alkyne can participate in various addition and coupling reactions, while the terminal bromine atoms are amenable to substitution and coupling, providing multiple avenues for molecular elaboration.
Stereoselective Synthesis of Chiral Molecules
While direct applications of this compound in stereoselective synthesis are not extensively documented, its functional groups are analogous to substrates used in well-established asymmetric transformations. nih.govlibretexts.orgcutm.ac.in The internal alkyne can be a precursor to chiral centers through stereoselective reduction, addition, or functionalization reactions. nih.gov For instance, catalytic asymmetric hydrogenation or hydroboration could transform the alkyne into a chiral alkene or alkane. nih.gov
Moreover, the bromine atoms can be involved in stereocontrolled processes. One of the bromine atoms can be substituted by a chiral nucleophile or participate in a metal-catalyzed cross-coupling reaction with a chiral partner. harvard.edu Alternatively, selective transformation of one bromo group followed by manipulation of the alkyne could set a chiral center, which then directs the stereochemistry of subsequent reactions at the other end of the molecule. libretexts.org The potential for stereodivergent functionalization, where different stereoisomers can be accessed from the same starting material by changing catalysts or conditions, further highlights the synthetic utility of such a scaffold. nih.gov
A hypothetical stereoselective synthesis could involve the initial silver-catalyzed addition of a chiral carboxylic acid to the bromoalkyne moiety, which has been shown to proceed with high regio- and stereoselectivity for related systems. sioc-journal.cn Subsequent manipulation of the remaining bromo group could lead to the construction of a chiral molecule with multiple stereocenters.
Table 1: Potential Stereoselective Reactions Involving a this compound Scaffold
| Reaction Type | Reagents and Conditions | Potential Chiral Product |
| Asymmetric Hydrogenation | Chiral Rh or Ru catalyst, H₂ | Chiral heptane (B126788) derivative |
| Asymmetric Hydroboration | Chiral borane, subsequent oxidation | Chiral heptanediol derivative |
| Asymmetric Alkylation | Chiral auxiliary on a nucleophile, substitution of a bromine | Chiral functionalized hept-2-yne |
| Stereoselective Addition | Chiral acid, Ag catalyst | Chiral vinyl bromide derivative |
Synthesis of Inherently Chiral All-Carbon Cyclophanes
The synthesis of inherently chiral cyclophanes, molecules with planar chirality arising from restricted rotation of an aromatic unit within a macrocyclic structure, represents a significant challenge in synthetic chemistry. The rigid alkyne unit and the flexible chain of this compound make it an attractive precursor for such structures. A key strategy in cyclophane synthesis is ring-closing alkyne metathesis (RCAM). nih.govnih.govbeilstein-journals.org
A relevant example is the synthesis of an inherently chiral all-carbon9pyrenophane. While not using this compound directly, the synthesis involves a closely related precursor, 1,6-bis(7,7-dibromohept-6-en-1-yl)pyrene, which is converted to a terminal alkyne. This transformation highlights a potential pathway where this compound could be elaborated into a diyne and subsequently cyclized.
A plausible synthetic route towards an all-carbon cyclophane using this compound could involve a double Sonogashira coupling with a diethynyl aromatic compound to generate a macrocyclic precursor containing two alkyne units. Subsequent RCAM would then furnish the cyclophane. The inherent chirality would be installed by the geometric constraints of the macrocycle.
Table 2: Key Steps in a Hypothetical Synthesis of a Chiral Cyclophane from this compound
| Step | Reaction | Intermediate/Product |
| 1 | Double Sonogashira Coupling | Macrocyclic diyne |
| 2 | Ring-Closing Alkyne Metathesis | Inherently chiral all-carbon cyclophane |
Building Blocks for Natural Product Synthesis
The C7 carbon chain of this compound is a structural motif present in various natural products. nih.govmdpi.com Its functional handles allow for its elaboration into more complex intermediates for total synthesis. For instance, the hept-2-yne core can be found in or converted to fragments of polyketide natural products. mdpi.com
A retrosynthetic analysis of a natural product containing a functionalized seven-carbon chain could lead back to a synthon derivable from this compound. For example, the synthesis of certain marine-derived natural products containing a dihydropyrone ring has utilized precursors with a C7 backbone. rsc.org The bromine atoms of this compound could be replaced with oxygenated functionalities, and the alkyne could be hydrated to a ketone or reduced to an alkene, providing access to a variety of intermediates for natural product synthesis. The selective functionalization at C7 of indole-containing natural products is another area where a C7 building block like this compound could be of interest. acs.org
Role in Polymer Chemistry
The difunctional nature of this compound makes it a candidate monomer for polycondensation reactions, leading to polymers with novel properties. The incorporation of the rigid alkyne unit into a polymer backbone can significantly influence its thermal and mechanical properties.
Integration into Poly(ether-ketone) (PEK) Synthesis
Poly(ether-ketone)s (PEKs) are high-performance thermoplastics known for their excellent thermal stability and mechanical strength. kpi.uansf.gov Typically synthesized through nucleophilic aromatic substitution or Friedel-Crafts acylation, the introduction of an alkyne moiety into the polymer backbone could offer a route to cross-linkable or otherwise modifiable PEKs.
A potential route to a PEK-like polymer using this compound would be through a polycondensation reaction with a bisphenol. nsf.govrsc.orgrsc.org In this scenario, the two bromine atoms would react with the phenoxide groups of the bisphenol to form ether linkages, resulting in a poly(alkyne-ether). A subsequent hydration of the alkyne units in the polymer chain could, in principle, yield the desired ketone functionality, thus forming a poly(ether-ketone). A more direct approach could be a "phenol-yne click polymerization," which has been used to create poly(vinylene ether ketone)s from activated diynes and diphenols. nih.govmdpi.com
Table 3: Hypothetical Polycondensation for PEK Analogue Synthesis
| Monomer 1 | Monomer 2 | Polymerization Type | Resulting Polymer |
| This compound | Bisphenol A | Nucleophilic Substitution | Poly(alkyne-ether) |
Development of Thermotropic Main Chain Liquid Crystal Polymers
Thermotropic main-chain liquid crystal polymers (LCPs) are materials that exhibit liquid crystalline properties in the melt phase. mdpi.comdokumen.pub Their rigid-rod-like molecular structure, often composed of aromatic units linked by flexible spacers, is key to their mesogenic behavior. The rigid alkyne unit in this compound, combined with its flexible methylene (B1212753) chain, makes it an interesting candidate for the synthesis of main-chain LCPs. rsc.orgmdpi.comhgxx.org
By copolymerizing this compound with a mesogenic diol, such as a derivative of hydroquinone (B1673460) or biphenol, a polymer with alternating rigid alkyne units and rigid mesogens connected by flexible spacers could be obtained. medcraveonline.commedcraveebooks.com The balance between the rigid and flexible segments is crucial for the formation of a stable liquid crystalline phase. The resulting polymer would be expected to exhibit thermotropic behavior, with potential applications in high-strength fibers, films, and molding resins.
Advanced Spectroscopic Characterization Methodologies for 1,7 Dibromohept 2 Yne and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei. For 1,7-Dibromohept-2-yne, ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.
¹H NMR Analyses
In the ¹H NMR spectrum of this compound, the chemical environment of each proton dictates its resonance frequency. The protons on the carbon adjacent to the bromine atom at the C1 position (propargylic protons) are expected to show a signal, likely a triplet, due to coupling with the neighboring methylene (B1212753) protons. The internal alkyne functionality significantly influences the electronic environment of adjacent protons. The methylene group at C4 would likely appear as a triplet of triplets. The protons on the carbon chain (C5 and C6) would exhibit complex splitting patterns due to coupling with adjacent non-equivalent protons. The terminal methylene group at C7, being adjacent to a bromine atom, would be deshielded and appear at a lower field, likely as a triplet.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H1 | ~4.0 | t |
| H4 | ~2.3 | tt |
| H5 | ~1.8 | m |
| H6 | ~2.0 | m |
Note: These are predicted values and may vary based on solvent and experimental conditions.
¹³C NMR Spectroscopic Investigations
The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. The two sp-hybridized carbons of the alkyne group (C2 and C3) are expected to have characteristic chemical shifts in the range of 65-90 ppm. The carbon atoms bonded to the electronegative bromine atoms (C1 and C7) would be significantly deshielded and appear further downfield. The remaining methylene carbons (C4, C5, and C6) would resonate at higher fields.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C1 | ~45 |
| C2 | ~80 |
| C3 | ~75 |
| C4 | ~18 |
| C5 | ~30 |
| C6 | ~32 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of the molecular formula of this compound. HRMS can measure the mass of a molecule with very high accuracy (typically to several decimal places), which allows for the determination of its elemental composition. The presence of two bromine atoms in this compound would result in a characteristic isotopic pattern in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. Therefore, the molecular ion peak would appear as a cluster of three peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1, providing definitive evidence for the presence of two bromine atoms.
X-ray Crystallography for Structural Elucidation
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To date, a crystal structure for this compound has not been reported in the publicly accessible Cambridge Structural Database. However, for derivatives of this compound that are crystalline, single-crystal X-ray diffraction would provide a wealth of information. This includes exact bond lengths, bond angles, and torsional angles, revealing the conformation of the heptynyl chain and the spatial relationship between the two bromine atoms. Such data is invaluable for understanding intermolecular interactions in the solid state and for computational modeling studies.
Chiroptical Spectroscopy for Enantiomeric Characterization
This compound itself is not chiral. However, if it were to be derivatized in a way that introduces a chiral center, for instance, through the reaction at one of the bromine atoms with a chiral nucleophile, the resulting product could exist as a pair of enantiomers. In such cases, chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), would be essential for their characterization. These techniques measure the differential absorption or rotation of plane-polarized light by chiral molecules. The resulting spectra, often referred to as a "fingerprint" of a specific enantiomer, can be used to determine the enantiomeric excess and the absolute configuration of the chiral derivative, often in conjunction with quantum chemical calculations.
Insufficient Data for Spectroscopic Analysis of this compound
A comprehensive search for advanced spectroscopic data for the chemical compound this compound has yielded insufficient information to fulfill the requirements of the proposed article structure. Specifically, no publicly available experimental or theoretical data on the Electronic Circular Dichroism (ECD) or UV-Vis spectroscopy of this compound or its closely related derivatives could be located.
The inquiry into specialized databases and scholarly articles did not reveal any dedicated studies focusing on the chiroptical or electronic absorption properties of this specific molecule. While general spectroscopic principles for alkynes and organobromine compounds are well-established, the absence of specific data for this compound prevents a detailed and accurate discussion as outlined in the requested sections on Electronic Circular Dichroism (ECD) Spectroscopy and UV-Vis Spectroscopy.
Consequently, the generation of data tables and a thorough analysis of research findings for these spectroscopic methodologies as they pertain to this compound is not possible at this time. Further empirical research or computational studies would be necessary to generate the data required for such an analysis.
Computational Chemistry and Theoretical Studies on 1,7 Dibromohept 2 Yne Reactivity
Quantum Chemical Calculations of Reaction Mechanisms
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the intricate details of reaction mechanisms involving 1,7-dibromohept-2-yne. researchgate.netresearchgate.netnrel.gov These calculations can map out the potential energy surface of a reaction, identifying intermediates, transition states, and the energies associated with each step.
In a study on cobalt-catalyzed C-H bond annulation with bromoalkynes, DFT calculations were employed to support a proposed mechanism involving sequential C-H activation, regioselective migratory insertion, and reductive elimination. chemrxiv.orgresearchgate.netnih.gov Similar computational strategies could be applied to reactions of this compound to understand how its unique structure, with two bromine atoms at different positions, influences the reaction pathway. The presence of both an sp3-hybridized and an sp-hybridized carbon-bromine bond presents a compelling case for theoretical investigation to determine their relative reactivities in processes like nucleophilic substitution or metal-catalyzed couplings. researchgate.netlibretexts.org
A theoretical study on the indium(III)-catalyzed haloalkynylation of alkynes utilized DFT calculations to postulate two possible reaction mechanisms, highlighting the power of computation in exploring complex reaction pathways. researchgate.net For this compound, such calculations could predict whether intramolecular cyclization is feasible or if intermolecular reactions are more favorable under specific catalytic conditions.
Table 1: Hypothetical Energy Profile for a Reaction of this compound
This table represents a hypothetical reaction pathway for a generic transformation of this compound, illustrating the type of data obtained from quantum chemical calculations. The values are for illustrative purposes only.
| Step | Species | Relative Gibbs Free Energy (kcal/mol) | Description |
| 1 | Reactants (this compound + Catalyst) | 0.0 | Starting materials |
| 2 | Pre-reaction Complex | -5.2 | Coordination of the alkyne to the catalyst |
| 3 | Transition State 1 (TS1) | +18.5 | Energy barrier for oxidative addition |
| 4 | Intermediate 1 | -10.1 | Oxidative addition product |
| 5 | Transition State 2 (TS2) | +22.3 | Energy barrier for migratory insertion |
| 6 | Intermediate 2 | -15.8 | Migratory insertion product |
| 7 | Transition State 3 (TS3) | +15.7 | Energy barrier for reductive elimination |
| 8 | Product Complex | -25.0 | Product coordinated to the catalyst |
| 9 | Products | -20.0 | Final products after catalyst regeneration |
Transition State Modeling and Analysis
The modeling of transition states is a cornerstone of computational reaction analysis, as the structure and energy of the transition state directly govern the kinetics of a chemical reaction. mit.edu For reactions involving this compound, locating and analyzing the transition state structures for various potential pathways is crucial for understanding its reactivity.
In a bimolecular nucleophilic substitution (SN2) reaction at the C1 position, for example, transition state modeling would reveal a pentacoordinate carbon center, and the energy of this state would determine the reaction rate. libretexts.org Similarly, in a metal-catalyzed reaction, the geometry of the transition state for the migratory insertion of the alkyne can explain observed selectivities. nih.govlibretexts.org DFT calculations can precisely model the bonding changes occurring in the transition state, such as the partial formation of new bonds and the partial breaking of old ones.
A recent development in this area is the use of machine learning models to predict transition state structures much more rapidly than traditional quantum chemistry methods, which could accelerate the computational study of complex reactions involving molecules like this compound. mit.edu Analysis of the vibrational frequencies of a calculated transition state structure is also critical; a single imaginary frequency confirms that the structure is a true first-order saddle point on the potential energy surface.
Prediction of Regio- and Stereoselectivity
Computational chemistry is a powerful tool for predicting the regioselectivity and stereoselectivity of chemical reactions, which is particularly relevant for a multifunctional molecule like this compound. rsc.orgrsc.org By comparing the activation energies of different transition states leading to various regio- or stereoisomers, a reliable prediction of the major product can often be made. scispace.com
For this compound, a key question is the regioselectivity of reactions involving the two different bromine atoms. Computational models can predict whether a reaction is more likely to occur at the C1 (sp3-hybridized) or C7 (vinylic, if isomerized) position, or at the alkyne moiety. In a study on the cobalt-catalyzed annulation of phosphinamides with bromoalkynes, an unusual reversal of regioselectivity was observed and rationalized through computational analysis of the migratory insertion step. chemrxiv.orgresearchgate.netnih.govresearchgate.net This type of analysis would be directly applicable to understanding the behavior of this compound in similar transformations.
Stereoselectivity can also be predicted with high accuracy. For instance, in an asymmetric reaction catalyzed by a chiral catalyst, DFT can be used to model the transition states leading to the (R) and (S) enantiomers. The difference in the calculated free energies of these diastereomeric transition states can be used to predict the enantiomeric excess (ee) of the reaction. researchgate.net Studies on Ni-catalyzed reactions of bromoalkynes have utilized DFT to elucidate the origin of stereoselectivity, attributing it to steric hindrance in the stereoselectivity-determining step. researchgate.net
Table 2: Hypothetical Computational Prediction of Regioselectivity
This table illustrates how computational data could be used to predict the regioselectivity of a hypothetical reaction on this compound.
| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) | Predicted Major Product |
| Attack at C1-Br | TS_C1 | 25.4 | Minor |
| Attack at C7-Br | TS_C7 | 21.8 | Major |
| Addition to Alkyne | TS_Alkyne | 28.1 | Minor |
Ligand Design and Catalyst Optimization through Computational Methods
Computational chemistry plays a proactive role in modern catalysis by enabling the in silico design and optimization of ligands and catalysts. creative-quantum.eunih.govcaltech.edunih.gov For reactions involving this compound, computational methods can be used to screen libraries of potential ligands to identify those that are most likely to promote high reactivity and selectivity.
The process often involves the calculation of ligand descriptors, which are quantitative measures of a ligand's steric and electronic properties. nih.gov These descriptors can then be correlated with experimentally observed catalytic performance to build predictive models. For a new reaction, these models can guide the selection of the most promising ligands for experimental testing, thereby reducing the time and resources required for catalyst development.
For example, in a cobalt-catalyzed reaction with a bromoalkyne, the choice of a chiral Salox ligand was crucial for achieving high enantioselectivity. researchgate.netchemrxiv.org Computational studies can model the interaction of different Salox ligand derivatives with the cobalt center and the substrates, helping to rationalize the observed trends and design even more effective ligands. researchgate.net By systematically modifying the ligand structure in the computational model and calculating the effect on the transition state energies for a reaction of this compound, researchers can rationally tune the catalyst for optimal performance. uow.edu.au
Future Research Directions and Unexplored Reactivities of 1,7 Dibromohept 2 Yne
Development of Novel Catalytic Systems
The presence of both an alkyne and alkyl halide moieties in 1,7-dibromohept-2-yne offers fertile ground for the development of novel catalytic systems that can selectively activate one functional group over the other or engage both in cascade or tandem reactions. Haloalkynes are known to be versatile building blocks in a variety of synthetic transformations, and their reactivity can be tuned by transition metal catalysts. acs.orgresearchgate.net
Future investigations could explore:
Orthogonal Catalysis: Designing catalytic systems where two different metal catalysts operate under compatible conditions to independently activate the alkyne and the carbon-bromine bonds. For instance, a palladium catalyst, known for its efficacy in cross-coupling reactions involving C-Br bonds, could be paired with a gold or platinum catalyst that selectively activates the alkyne for nucleophilic attack or cyclization. scispace.comnih.gov This would enable one-pot multi-step syntheses, significantly enhancing synthetic efficiency.
Bimetallic Catalysis: The development of bimetallic catalysts that can cooperatively activate both functionalities of this compound is a promising avenue. A bimetallic complex could, for example, facilitate an initial alkyne transformation followed by an intramolecular cyclization involving one of the bromoalkyl chains, orchestrated by the two distinct metal centers.
Photoredox Catalysis: The application of photoredox catalysis could unlock novel reaction pathways. For instance, a photoredox catalyst could initiate a radical cyclization via homolytic cleavage of a C-Br bond, with the resulting radical adding to the internal alkyne. mdpi.combohrium.com This approach could lead to the formation of complex carbocyclic and heterocyclic scaffolds.
A summary of potential catalytic approaches is presented in Table 1.
| Catalytic System | Potential Transformation of this compound | Expected Product Class |
| Orthogonal Pd/Au Catalysis | Sequential Sonogashira coupling and intramolecular hydroalkoxylation | Fused bicyclic ethers |
| Bimetallic Rh/Cu Catalysis | Cooperative cyclization-alkynylation | Functionalized cycloheptene (B1346976) derivatives |
| Photoredox/Nickel Dual Catalysis | Radical-mediated intramolecular cyclization and cross-coupling | Substituted pyrrolidines or piperidines |
Integration into Flow Chemistry and Sustainable Synthesis
The principles of green and sustainable chemistry are increasingly pivotal in modern organic synthesis. scispace.com this compound is a prime candidate for integration into continuous flow processes, which offer enhanced safety, scalability, and process control compared to traditional batch chemistry. nih.govumontreal.caamt.uk
Future research in this area could focus on:
Telescoped Reactions in Flow: Designing multi-step continuous flow systems where this compound is sequentially functionalized. umontreal.ca For example, the first reactor could perform a nucleophilic substitution on one of the bromo groups, followed by a catalyst-mediated cyclization involving the alkyne in a second reactor, and finally, a functionalization of the remaining bromo group in a third.
Immobilized Catalysts and Reagents: The development of packed-bed reactors containing immobilized catalysts or scavenger resins would facilitate product purification and catalyst recycling, key tenets of sustainable synthesis. This would be particularly advantageous for reactions employing expensive transition metal catalysts.
Solvent Minimization and Alternative Reaction Media: Flow chemistry enables the use of supercritical fluids or ionic liquids as reaction media, which can lead to improved reaction rates and selectivities while minimizing the use of volatile organic solvents. acs.org
Table 2 outlines potential flow chemistry applications for the synthesis of derivatives from this compound.
| Flow Reactor Setup | Reaction Sequence | Target Molecule | Sustainability Advantage |
| Packed-bed reactor with immobilized Pd catalyst | Heck reaction | Polymeric materials | Catalyst recycling, reduced metal contamination |
| Multi-stage microreactor system | Sequential amination and intramolecular cyclization | Nitrogen-containing heterocycles | Improved safety, precise control over reaction parameters |
| Supercritical CO2 flow system | Homogeneous-catalyzed carbonylation | Lactones and other carbonyl compounds | Avoidance of hazardous solvents, easy product separation |
Exploration of New Chemical Transformations and Derivatizations
The unique structure of this compound opens the door to a wide array of unexplored chemical transformations and the synthesis of novel molecular architectures.
Intramolecular Cyclization Cascades: The seven-carbon chain is amenable to various intramolecular cyclization reactions. Depending on the reaction conditions and catalysts, the formation of five-, six-, or seven-membered rings is conceivable. For instance, treatment with a strong base could induce a tandem elimination-cyclization to form cyclic allenes or cumulenes. Radical-initiated cyclizations could also lead to a variety of carbocyclic and heterocyclic systems. mdpi.comacs.org
Polymerization and Material Science: As a bifunctional monomer, this compound could be a valuable precursor in materials science. Polyaddition or polycondensation reactions could lead to novel polymers with interesting properties. oup.comresearchgate.netacs.org For example, polymerization via Sonogashira coupling with di-alkynes could produce conjugated polymers with potential applications in electronics. oup.com The alkyne functionality could also be used for post-polymerization modification via "click" chemistry. mdpi.comresearchgate.net
Synthesis of Complex Heterocycles: The compound is a promising starting material for the synthesis of various heterocycles. acs.orgmdpi.comnih.govorganic-chemistry.org For example, reaction with primary amines could lead to the formation of substituted pyrrolidines or piperidines through a sequence of substitution and intramolecular hydroamination. Similarly, reactions with sulfur or oxygen nucleophiles could yield sulfur- or oxygen-containing heterocycles.
Table 3 summarizes some potential new chemical transformations of this compound.
| Reaction Type | Reagents and Conditions | Potential Product Structure |
| Intramolecular Reductive Cyclization | Samarium(II) iodide | Cycloheptene or bicyclic derivatives |
| Tandem Nucleophilic Substitution/Cyclization | Primary amines, Pd catalyst | N-heterocycles (e.g., substituted indolizidines) |
| Alkyne Metathesis | Grubbs-type catalyst | Macrocycles and polymers |
| Pauson-Khand Reaction | Dicobalt octacarbonyl, CO | Bicyclic cyclopentenones |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1,7-Dibromohept-2-yne, and how do reaction conditions influence yield and purity?
- Methodological Answer: The synthesis typically involves bromination of hept-2-yne derivatives using reagents like N-bromosuccinimide (NBS) under radical-initiated conditions or via halogenation with PBr₃ in anhydrous solvents. For example, Zhou et al. (2011) optimized bromination by maintaining inert atmospheres (argon) and low temperatures (0–5°C) to suppress side reactions like alkyne oligomerization . Characterization via ¹H/¹³C NMR and GC-MS is critical to confirm regioselectivity and purity .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer: Key techniques include:
- ¹H NMR : Peaks for terminal alkynes (δ ~2.5–3.0 ppm) and Br-substituted carbons (δ ~3.5–4.0 ppm).
- IR Spectroscopy : C≡C stretching (~2100–2260 cm⁻¹) and C-Br bonds (~500–600 cm⁻¹).
- X-ray Crystallography : Resolves bond angles and spatial arrangement, particularly useful for confirming the anti-periplanar geometry of Br atoms in the alkyne backbone .
Advanced Research Questions
Q. What mechanistic insights explain contradictions in reaction outcomes when this compound is used in Sonogashira cross-coupling reactions?
- Methodological Answer: Discrepancies in coupling efficiency (e.g., low yields or undesired homocoupling) often stem from competing oxidative pathways. Chen et al. (2011) proposed using Pd(PPh₃)₄ with CuI co-catalysts to suppress alkyne dimerization, while adjusting solvent polarity (e.g., THF vs. DMF) modulates reaction kinetics . Contradictions in regioselectivity should be analyzed via DFT calculations to map transition states and electronic effects .
Q. How can researchers design experiments to probe the role of this compound in cycloaddition reactions for strained macrocycle synthesis?
- Methodological Answer: Utilize strain-promoted azide-alkyne cycloaddition (SPAAC) by pairing this compound with azide-functionalized templates. Lian et al. (2006) demonstrated that steric hindrance from Br substituents accelerates ring-closure kinetics in macrocycles. Kinetic studies under varying temperatures (25–80°C) and solvent dielectric constants (e.g., toluene vs. DMSO) reveal thermodynamic vs. kinetic control .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives during post-functionalization?
- Methodological Answer: Overlapping signals in NMR (e.g., allylic protons vs. Br-substituted carbons) require advanced techniques like 2D NMR (COSY, HSQC) or isotopic labeling. Zabezhailo and Trunin (2021) emphasized iterative data falsification: if experimental spectra conflict with computational predictions (e.g., Gaussian 09 simulations), revise synthetic protocols or reassess solvent effects on conformational equilibria .
Experimental Design and Data Analysis
Q. How should researchers optimize catalytic systems for this compound in multi-step syntheses of polycyclic aromatic hydrocarbons (PAHs)?
- Methodological Answer: Screen catalysts (e.g., Pd/C, NiCl₂(dppe)) under varying pressures (1–10 atm H₂) to balance dehalogenation vs. alkyne hydrogenation. Zhou et al. (2011) achieved selective debromination using Zn dust in acetic acid, preserving the alkyne core for subsequent Diels-Alder reactions . Reaction progress should be monitored via TLC and GC-MS to detect intermediates.
Q. What statistical methods are appropriate for analyzing batch-to-batch variability in this compound synthesis?
- Methodological Answer: Apply ANOVA to assess variability in yields/purity across reaction batches. If Br₂ stoichiometry or temperature gradients are identified as key variables, use factorial design (e.g., Taguchi methods) to optimize parameters. Contradictions in reproducibility should prompt re-evaluation of moisture sensitivity or catalyst aging effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
